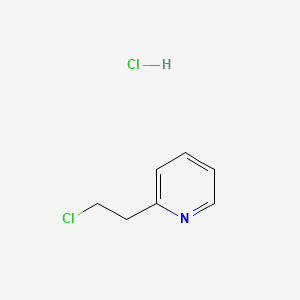

2-(2-Chloroethyl)pyridine hydrochloride

Description

Overview of Pyridine (B92270) Alkaloids and Synthetic Analogs

Pyridine alkaloids are a class of naturally occurring compounds that feature a pyridine ring in their structure. prepchem.com These compounds are found in a variety of plants and have been used in traditional medicine for centuries. ontosight.aiuomustansiriyah.edu.iq Notable examples include nicotine (B1678760) from the tobacco plant (Nicotiana tabacum) and anabasine (B190304) from Nicotiana glauca. uomustansiriyah.edu.iqnih.gov The biological activity of these natural products has spurred significant interest in the synthesis of their analogs.

Synthetic analogs of pyridine alkaloids are molecules designed and created in the laboratory that mimic the structure and, in many cases, the biological activity of their natural counterparts. The goal of synthesizing these analogs is often to enhance their therapeutic properties, reduce toxicity, or to better understand their mechanism of action. ontosight.ai The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry because of its prevalence in a wide range of biologically active compounds, including vitamins like niacin and numerous approved drugs. nih.govijpsonline.com

Significance of Chloromethyl Pyridines as Synthetic Intermediates

Chloromethyl pyridines are a subclass of halogenated pyridines that serve as crucial intermediates in organic synthesis. guidechem.com The chloromethyl group (–CH₂Cl) is a reactive functional group that can readily participate in nucleophilic substitution reactions. ontosight.ai This reactivity allows for the facile introduction of the pyridyl moiety into a larger molecule, making chloromethyl pyridines valuable precursors for a diverse range of compounds. mdpi.com

Their importance is particularly pronounced in the pharmaceutical and agrochemical industries. agropages.comnih.gov For example, they are key components in the synthesis of numerous pesticides that are both highly effective and exhibit low toxicity. agropages.com In medicinal chemistry, the ability to easily link the pyridine ring to other molecular fragments via the chloromethyl group has been exploited in the development of various therapeutic agents.

Historical Context of 2-(2-Chloroethyl)pyridine (B91823) Hydrochloride in Organic Synthesis

While a definitive timeline for the first synthesis and use of 2-(2-chloroethyl)pyridine hydrochloride is not extensively documented in readily available historical records, its significance in organic synthesis can be traced through its application as a precursor in the development of various important compounds. Its utility as a building block likely emerged as synthetic chemists began to explore the functionalization of pyridine derivatives to create new molecules with desired properties.

The development of synthetic routes to compounds like 2-(chloromethyl)pyridine (B1213738), a closely related precursor, highlights the ongoing efforts to create versatile pyridine-based intermediates. guidechem.comgoogle.comgoogle.com Methods for the synthesis of 2-(chloromethyl)pyridine hydrochloride often involve the chlorination of 2-methylpyridine (B31789) (2-picoline) or its N-oxide derivative. ontosight.airesearchgate.net The presence of the chloroethyl group in this compound offers a two-carbon extension from the pyridine ring, providing a different spatial arrangement and reactivity compared to its chloromethyl analog. This structural feature has made it a valuable intermediate in the synthesis of specific pharmaceutical agents where this particular linkage is required.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZKIFBRVWUSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195093 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-37-3 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Drug Synthesis

The structure of 2-(2-Chloroethyl)pyridine (B91823) hydrochloride makes it an important intermediate in the creation of more complex molecules. The pyridine (B92270) ring is a common feature in many pharmaceuticals, and the chloroethyl group provides a reactive site for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery. google.comgoogle.com

Pyridine derivatives are recognized for their wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. mdpi.com The introduction of a 2-chloroethyl group onto the pyridine ring creates a valuable precursor for synthesizing novel compounds. This modification allows for the attachment of various functional groups, influencing the molecule's ability to interact with biological targets such as enzymes and receptors. This versatility makes it a key component in the development of new potential therapeutic agents designed to address a variety of medical conditions.

The pyridine nucleus is an integral component in the design of many anti-cancer agents. Researchers have synthesized and evaluated numerous pyridine derivatives for their potential to inhibit the growth of cancer cells. For instance, novel pyridine-ureas have been developed and tested for their anti-proliferative activity against breast cancer cell lines.

Specific research findings have demonstrated the efficacy of certain pyridine derivatives against various cancer cell lines, as detailed in the table below.

| Compound Class | Specific Compound | Target Cancer Cell Line | Measured Activity (IC₅₀) |

| Pyridine-Urea Derivative | Compound 8e | MCF-7 (Breast Cancer) | 0.22 µM (48h), 0.11 µM (72h) |

| Pyridine-Urea Derivative | Compound 8n | MCF-7 (Breast Cancer) | 1.88 µM (48h), 0.80 µM (72h) |

These findings underscore the importance of the pyridine scaffold, accessible through intermediates like 2-(2-Chloroethyl)pyridine hydrochloride, in the ongoing search for more effective cancer therapies.

This compound is a precursor in the synthesis of compounds with antihistaminic and anti-inflammatory properties. A notable example is its role in the synthesis pathway of Betahistine, a drug used to treat Ménière's disease. While common synthesis methods for Betahistine often start with 2-methylpyridine (B31789) which is converted to 2-vinylpyridine (B74390) before reacting with methylamine, 2-(2-Chloroethyl)pyridine can also serve as a precursor to 2-vinylpyridine. google.comgoogle.comresearchgate.net Betahistine itself is a structural analogue of histamine (B1213489) and functions in a complex manner, acting as a weak partial agonist at histamine H₁ receptors and a more potent antagonist at histamine H₃ receptors. mims.comnih.govpatsnap.com This dual action is believed to improve microcirculation in the inner ear, addressing symptoms like vertigo. mims.comdrugbank.com

Furthermore, research into other pyridine derivatives has revealed their potential as anti-inflammatory agents. For example, studies on 2-[(phenylthio)methyl]pyridine derivatives showed that they could inhibit immune-related reactions in animal models, suggesting a different mechanism from common non-steroidal anti-inflammatory drugs. nih.gov This highlights the utility of 2-substituted pyridine intermediates in developing new classes of anti-inflammatory compounds.

Biochemical Research Applications

The chemical properties of this compound make it a useful tool in biochemical research, particularly for investigating the function of enzymes and receptors.

The pyridine scaffold is a key component of various molecules designed to interact with specific biological targets. In biochemical research, derivatives of this compound can be synthesized to act as probes or ligands to study enzyme and receptor functions. For example, novel pyridine derivatives have been developed and evaluated as selective inhibitors of enzymes like mutant isocitrate dehydrogenase 2 (IDH2), which is implicated in certain cancers. nih.gov In one study, a derivative, compound 14n, showed potent inhibition of the mutant IDH2 enzyme with an IC₅₀ of 54.6 nM. nih.gov Similarly, other pyridine-based compounds have been investigated as inhibitors for cholinesterases, which are relevant in the study of Alzheimer's disease. mdpi.com The ability to create these specific inhibitors allows researchers to probe the structure and function of these important biomolecules.

This compound belongs to a class of compounds that can function as alkylating agents due to the reactive chloroethyl side chain. A closely related compound, 2-(Chloromethyl)pyridine (B1213738), is explicitly identified as an alkylating agent. medchemexpress.com The mechanism involves the carbon atom bonded to the chlorine being electrophilic, making it susceptible to attack by nucleophiles, such as the functional groups found in amino acids and DNA. In a research context, this reactivity is harnessed to study the effects of alkylation on biological macromolecules. By introducing a pyridine group to a target molecule, researchers can investigate how this modification affects biological function, providing insights into the mechanisms of action for certain drugs and toxins. medchemexpress.com

Development of Magnetic Resonance Imaging Contrast Agents

The compound 2-(chloromethyl)pyridine hydrochloride serves as a crucial building block in the synthesis of advanced chelating agents for paramagnetic metal ions, leading to the development of novel Magnetic Resonance Imaging (MRI) contrast agents. Although the user's query specified "this compound," the available scientific literature consistently points to the use of the closely related and more reactive "2-(chloromethyl)pyridine hydrochloride" for this application. It functions primarily as an alkylating agent to introduce pyridine moieties into macrocyclic structures, which then form stable complexes with gadolinium(III) (Gd³⁺) or manganese(II) (Mn²⁺) ions. The incorporation of the pyridine ring into the ligand architecture can significantly influence the physicochemical properties of the final contrast agent, including its relaxivity, stability, and in vivo behavior.

Research in this area has focused on modifying existing macrocyclic platforms, such as 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), to enhance their efficacy as MRI contrast agents. The introduction of a pyridine group via reaction with 2-(chloromethyl)pyridine hydrochloride can alter the coordination environment of the chelated metal ion, impacting the number of inner-sphere water molecules and their exchange rate, which are critical factors for relaxivity.

A notable study reports the synthesis of a series of nonionic, cyclen-based Gd³⁺ contrast agents by functionalizing a DO3A-pyridine scaffold. ccspublishing.org.cnrhhz.net In this work, the strategic placement of a carboxylate group on the pyridine ring was found to significantly modulate the longitudinal relaxivity (r₁). The synthetic protocol generally involves the alkylation of a protected DO3A macrocycle with a bromomethylpyridine derivative (prepared from the corresponding chloromethylpyridine), followed by deprotection and complexation with Gd³⁺. ccspublishing.org.cn

One of the synthesized complexes, [Gd-DO3A-4cp], where the carboxylate group is at the 4-position of the pyridine ring, exhibited an r₁ relaxivity of 5.8 mM⁻¹s⁻¹ at 3 Tesla and 25°C. ccspublishing.org.cnrhhz.net This value represents a 75% increase compared to the clinically used contrast agent [Gd-DOTA], which has an r₁ of 3.3 mM⁻¹s⁻¹. ccspublishing.org.cn The enhanced relaxivity is attributed to the optimized structure-property relationship achieved by the specific positioning of the carboxylate group. ccspublishing.org.cnresearchgate.net Furthermore, this complex demonstrated low cytotoxicity and considerable kinetic inertness, making it a promising candidate for in vivo applications. ccspublishing.org.cnrhhz.net

The following table summarizes the relaxivity data for a series of these DO3A-pyridine based Gd³⁺ complexes, highlighting the impact of the carboxylate group's position on the pyridine ring.

| Compound | r₁ Relaxivity (mM⁻¹s⁻¹) at 3.0 T, 25°C | Percentage Increase in r₁ Compared to [Gd-DOTA] |

|---|---|---|

| [Gd-DOTA] | 3.3 | - |

| [Gd-DO3A-pyr] | 2.49 | -24.5% |

| [Gd-DO3A-6cp] | 1.25 | -62.1% |

| [Gd-DO3A-5cp] | 4.01 | 21.5% |

| [Gd-DO3A-4cp] | 5.8 | 75.8% |

In addition to modifying DO3A, 2-(chloromethyl)pyridine hydrochloride has been employed in the synthesis of ligands based on other macrocyclic scaffolds. For instance, it has been used to introduce a 2-pyridylmethyl pendant arm to a 15-membered pyridine-based macrocycle (15-pyN₃O₂) for the complexation of Mn²⁺. researchgate.netacs.org The resulting Mn(II) complex, MnL2, was found to have a relaxivity (r₁) of 2.49 mM⁻¹s⁻¹ at 20 MHz and 25°C, which is consistent with monohydrated, small-molecular-weight Mn(II) chelates. acs.orgfigshare.com

Another area of investigation is the development of binuclear Gd³⁺ complexes to achieve higher relaxivity. A study on rigid and compact binuclear bis-hydrated Gd-complexes based on a 12-membered pyridine-containing polyaminocarboxylate macrocyclic ligand (PCTA) has shown promising results. rhhz.net While not directly using 2-(chloromethyl)pyridine hydrochloride in the final step, the synthesis of the parent pyridine-based macrocycle relies on related pyridine chemistry. These binuclear complexes exhibited molecular relaxivities per Gd ion of approximately 12-12.6 mM⁻¹s⁻¹ at 1.5 T and 298 K, a significant increase of about 80% compared to their mononuclear counterparts. rhhz.net

The kinetic inertness of these complexes is a critical parameter for their safety in clinical use, as the release of free Gd³⁺ ions is toxic. The design of the ligand, including the incorporation of the pyridine moiety, plays a crucial role in ensuring high thermodynamic stability and kinetic inertness. d-nb.info

The research findings underscore the importance of 2-(chloromethyl)pyridine hydrochloride as a versatile reagent in the design and synthesis of novel MRI contrast agents with enhanced properties. The ability to fine-tune the ligand structure by incorporating pyridine and other functional groups allows for the optimization of relaxivity, stability, and other physicochemical characteristics essential for effective and safe medical imaging.

Applications in Agrochemical and Specialty Chemical Synthesis

Intermediate in Herbicides and Insecticides Production

Based on publicly accessible data, there is no significant evidence to suggest that 2-(2-Chloroethyl)pyridine (B91823) hydrochloride is a key intermediate in the production of major herbicides or insecticides. The synthesis pathways for many prominent pyridine-based agrochemicals, particularly neonicotinoid insecticides, utilize other pyridine (B92270) precursors. For instance, compounds like imidacloprid (B1192907) and acetamiprid (B1664982) are synthesized from 2-chloro-5-(chloromethyl)pyridine. pmarketresearch.comchemicalbook.com

While pyridine-based compounds are integral to the agrochemical industry, the specific utility of 2-(2-Chloroethyl)pyridine hydrochloride in this context is not well-documented in research or patent literature. nih.gov

Role in the Synthesis of Specialty Chemicals

The role of this compound in the synthesis of specialty chemicals is not prominently featured in available chemical literature. In contrast, the related compound, 2-(chloromethyl)pyridine (B1213738) hydrochloride, is cited as a reagent in the synthesis of more complex molecules. For example, it is used as an alkylating agent for compounds like p-tert-butylcalixarenes, which are used in supramolecular chemistry. sigmaaldrich.commedchemexpress.com However, similar documented applications for this compound were not found. The primary information available for this compound relates to its chemical properties and availability from suppliers rather than its specific synthetic applications. achemblock.comnih.govchemscene.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful and highly sensitive analytical technique employed for the detection and quantification of trace-level impurities and metabolites in various matrices. nih.govut.ee This method combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry. In the context of pyridine (B92270) derivatives, LC/MS/MS is crucial for identifying genotoxic impurities in active pharmaceutical ingredients (APIs). nih.govresearchgate.net

A sensitive and selective LC/MS/MS method has been developed and validated for the trace analysis of compounds structurally related to 2-(2-chloroethyl)pyridine (B91823) hydrochloride, such as 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, an impurity in pantoprazole (B1678409) sodium drug substances. nih.govresearchgate.net The methodology typically involves using a reversed-phase column, such as a Hypersil BDS C18 column, for chromatographic separation. nih.govresearchgate.net The mobile phase often consists of a buffer, like ammonium (B1175870) acetate, mixed with an organic solvent such as acetonitrile. nih.gov Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) interface, which is well-suited for polar and volatile compounds. kuleuven.beresearchgate.net The high selectivity of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, minimizing matrix interference and enabling quantification at parts-per-million (ppm) levels or lower. nih.govut.eeresearchgate.net For instance, validated methods can achieve a limit of quantitation (LOQ) as low as 0.3 ppm for certain pyridine-based impurities. nih.govresearchgate.net

The validation of such analytical methods is typically performed according to International Conference on Harmonisation (ICH) guidelines, ensuring reliability and accuracy for quality control in pharmaceutical manufacturing. nih.govresearchgate.net

| Parameter | Conditions for a Related Pyridine Derivative Analysis |

| Instrumentation | Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm) |

| Mobile Phase | 10 mM Ammonium Acetate buffer and Acetonitrile (79:21, v/v) |

| Flow Rate | 1.0 mL/min |

| Limit of Quantitation (LOQ) | 0.3 ppm |

Table 1: Example of LC/MS/MS conditions for the trace analysis of a genotoxic pyridine impurity. Data sourced from a study on 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Analysis

| Parameter | Crystal Data for 2-(chloromethyl)pyridine (B1213738) |

| Chemical Formula | C₆H₆ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5211(2) |

| b (Å) | 10.2467(3) |

| c (Å) | 9.1436(3) |

| β (°) | 94.1771(11) |

| Volume (ų) | 609.35(3) |

| Z | 4 |

| Temperature (K) | 200 |

Table 2: Crystallographic data for 2-(chloromethyl)pyridine, a structurally similar compound to 2-(2-chloroethyl)pyridine. bohrium.comresearchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In pyridine derivatives, these interactions play a critical role in the stability of the solid-state structure. For halogenated pyridines like 2-chloro-5-(chloromethyl)pyridine, a related compound, the crystal structure is stabilized by intermolecular C—H···N hydrogen bonds, which link molecules into dimers. nih.govchemicalbook.comresearchgate.net

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base and a common ligand in coordination chemistry. wikipedia.orgjscimedcentral.com Pyridine and its derivatives, including 2-(2-chloroethyl)pyridine, can coordinate to a wide variety of transition metal ions to form stable complexes with diverse geometries and properties. wikipedia.org

For example, 2-(chloromethyl)pyridine is used as a precursor in the synthesis of more complex, multidentate pyridine-based ligands. nih.gov These ligands can then form coordination complexes with metal ions like cobalt(II), resulting in structures where the metal center is coordinated by multiple nitrogen atoms from the pyridine rings and other donor atoms within the ligand framework. nih.gov The coordination geometry around the central metal ion in these complexes is often octahedral or distorted octahedral, but tetrahedral and square planar geometries are also common depending on the metal ion, its oxidation state, and the steric and electronic properties of the ligands. wikipedia.orgwikipedia.orgmdpi.com

A well-known example of a pyridine complex is chloro(pyridine)cobaloxime, which features a cobalt(III) center in a distorted octahedral geometry, coordinated to a pyridine ligand and a chloride ion in the axial positions. wikipedia.org The synthesis of such complexes typically involves the reaction of a metal salt (e.g., CoCl₂) with the pyridine-containing ligand in a suitable solvent. jscimedcentral.comwikipedia.org The resulting coordination compounds have applications in areas ranging from catalysis to materials science.

Mechanistic Investigations of 2-(2-Chloroethyl)pyridine hydrochloride in Biological Systems

Scientific investigation into the detailed biological mechanisms of this compound is limited in publicly accessible literature. Much of the available toxicological and mechanistic data pertains to the structurally similar compound, 2-(chloromethyl)pyridine hydrochloride. While both are pyridine derivatives containing a reactive chloroalkyl group, their differing structures—a chloroethyl versus a chloromethyl group—can lead to variations in reactivity and biological interactions. This article synthesizes the available information, clearly noting when the data refers to 2-(chloromethyl)pyridine hydrochloride due to the absence of specific studies on this compound.

Mechanistic Investigations in Biological Systems

The potential for 2-(2-Chloroethyl)pyridine (B91823) hydrochloride to interact with biological systems is predicated on its chemical structure, which features a reactive alkylating group. Such compounds are often investigated for their ability to form covalent bonds with biological macromolecules, a mechanism that can lead to cellular disruption and toxicity.

Detailed interaction studies for 2-(2-Chloroethyl)pyridine hydrochloride are not extensively reported. However, the chemical nature of the chloroethyl group suggests a potential for reactivity with nucleophilic sites in biological molecules.

There is a lack of specific studies investigating the alkylation of DNA and proteins by this compound. In contrast, the related compound, 2-(chloromethyl)pyridine (B1213738), is recognized as an alkylating agent. Alkylating agents, by their nature, can form covalent bonds with nucleophilic centers in biological macromolecules. For DNA, these sites include the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. Protein alkylation typically occurs at nucleophilic amino acid residues such as cysteine and histidine. nih.gov Such alkylation can disrupt the normal function of these critical cellular components, potentially leading to mutagenicity and cytotoxicity.

Comprehensive carcinogenicity bioassays specifically for this compound are not available in the reviewed literature. Toxicological assessments are generally limited to safety data sheets, which indicate potential for irritation and acute toxicity but lack detailed, long-term study data. cymitquimica.com

For the related compound, 2-(chloromethyl)pyridine hydrochloride , a bioassay for possible carcinogenicity was conducted by the National Toxicology Program (NTP). nih.gov In this study, Fischer 344 rats and B6C3F1 mice were administered the compound by gavage. nih.govnih.gov

The key findings from this bioassay on 2-(chloromethyl)pyridine hydrochloride are summarized below:

| Species | Sex | Dosage Levels (mg/kg) | Findings |

| Rat | Male | 75, 150 | A significant positive trend in the incidence of subcutaneous fibromas was observed with increasing dosage, but the direct comparisons were not statistically significant. nih.gov |

| Rat | Female | 75, 150 | No significant positive association between compound administration and tumor incidence at any site. nih.gov |

| Mouse | Male | 125, 250 | No significant positive association between compound administration and tumor incidence. Slight dose-related depression in mean body weight was noted. nih.gov |

| Mouse | Female | 125, 250 | No significant positive association between compound administration and tumor incidence. Slight dose-related depression in mean body weight was noted. nih.gov |

Under the conditions of this specific bioassay, 2-(chloromethyl)pyridine hydrochloride was not considered to be carcinogenic to Fischer 344 rats or B6C3F1 mice. nih.gov It is crucial to reiterate that these findings are for 2-(chloromethyl)pyridine hydrochloride and cannot be directly extrapolated to this compound without specific supporting studies.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

Traditional synthetic routes to 2-(2-Chloroethyl)pyridine (B91823) hydrochloride often rely on multi-step batch processes that can be inefficient and generate significant waste. Modern research is focused on developing more scalable and sustainable methods, aligning with the principles of green chemistry.

Another key area is the development of biocatalytic processes . The use of whole-cell biocatalysts or isolated enzymes can provide highly selective transformations under mild, environmentally benign conditions. For instance, recombinant microbial cells have been successfully used to synthesize pyridine (B92270) derivatives like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating a simpler and more sustainable alternative to traditional organic synthesis. rsc.org Similar biocatalytic hydroxylation strategies could be developed for 2-ethylpyridine (B127773) to produce 2-(pyridin-2-yl)ethan-1-ol, a direct precursor to the target compound, thereby avoiding harsh reagents and complex purification steps.

The table below summarizes a comparison between traditional and emerging synthetic approaches.

| Methodology | Advantages | Challenges | Key Principles |

| Traditional Batch Synthesis | Well-established procedures | Low efficiency, significant waste, scalability issues | Multi-step reactions with harsh reagents |

| Flow Chemistry | High scalability, improved safety, faster reactions | Initial setup cost, potential for clogging | Continuous processing, precise control |

| Biocatalysis | High selectivity, mild conditions, sustainable | Catalyst stability, substrate scope limitations | Use of enzymes or whole cells |

Exploration of New Derivatization Pathways and Functionalization

The reactivity of 2-(2-Chloroethyl)pyridine hydrochloride provides a rich platform for creating diverse molecular architectures. The primary sites for functionalization are the chloroethyl side chain and the pyridine ring itself.

The chloroethyl group is highly susceptible to nucleophilic substitution reactions . A wide array of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This allows for the straightforward synthesis of libraries of compounds, such as 2-(2-pyridyl)ethylamine derivatives, which are valuable in medicinal chemistry.

Modern functionalization techniques are also being explored. Direct C-H functionalization of the pyridine ring offers an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. While the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, transition-metal-catalyzed C-H activation provides a powerful tool for regioselective derivatization.

Quaternization of the pyridine nitrogen is another pathway to novel derivatives. This process modifies the electronic properties of the ring and can impart specific biological activities, such as enhanced antimicrobial efficacy. nih.govmdpi.com

Advanced Applications in Material Science and Catalysis

The structural motifs accessible from this compound are of significant interest in material science and catalysis.

In catalysis , pyridine-containing molecules are widely used as ligands for transition metals. The nitrogen atom of the pyridine ring serves as an excellent coordination site. By derivatizing the chloroethyl side chain, complex multidentate ligands can be synthesized. For example, reaction with amines can lead to pincer-type ligands that stabilize metal centers and influence their catalytic activity. tcu.edu A notable application is in the synthesis of pyridinophane macrocycles, which can encapsulate metal ions and act as biomimetic catalysts. tcu.eduresearchgate.net

| Ligand Type | Synthesis from 2-(2-Chloroethyl)pyridine | Potential Catalytic Application |

| Bidentate N,N'-ligands | Reaction with primary or secondary amines | Cross-coupling reactions, hydrogenation |

| Pyridinophane Macrocycles | Multi-step synthesis involving linkage of two pyridine units | Oxidation reactions, biomimetic catalysis |

| Polymer-supported Ligands | Grafting onto a polymer backbone | Heterogeneous catalysis, catalyst recycling |

In material science , 2-(2-Chloroethyl)pyridine derivatives can be incorporated into polymers to create functional materials. For example, the pyridine unit can be grafted onto polymer backbones like poly(2-oxazoline)s to introduce metal-binding sites, modify solubility, or create materials with specific responsive properties. mdpi.comnih.gov Such functionalized polymers have potential applications in areas like water purification (for heavy metal removal) or as smart materials that respond to stimuli like pH or the presence of metal ions.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the behavior of molecules and guiding synthetic efforts.

DFT calculations can be used to model the electronic structure of 2-(2-Chloroethyl)pyridine and its derivatives. By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can predict the molecule's reactivity. A small HOMO-LUMO gap generally indicates higher chemical reactivity.

Furthermore, molecular electrostatic potential (MESP) maps can visualize the electron density distribution, identifying sites most susceptible to nucleophilic or electrophilic attack. For 2-(2-Chloroethyl)pyridine, these studies can predict the relative reactivity of the chloroethyl side chain versus different positions on the pyridine ring, helping to select appropriate reaction conditions to achieve desired selectivity.

Molecular modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For instance, the mechanism of nucleophilic substitution on the chloroethyl group can be modeled to understand the transition state and calculate the activation energy. nih.gov This provides insight into why certain reactions are favored over others. Similarly, DFT studies can unravel the complex mechanisms of C-H activation or cycloaddition reactions involving pyridine derivatives, which is crucial for optimizing catalysts and reaction conditions. nih.gov

The table below shows representative computational data for predicting chemical reactivity.

| Parameter | Definition | Implication for Reactivity |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests the molecule is more polarizable and reactive. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher value indicates a stronger electrophile. |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes. | Identifies the most reactive sites for nucleophilic or electrophilic attack. |

Therapeutic Potential of Novel Derivatives

Pyridine and its derivatives are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. ekb.eg The derivatization of this compound opens the door to novel compounds with a wide spectrum of potential therapeutic applications.

Research has shown that novel pyridine derivatives exhibit potent anticancer activity . For example, compounds incorporating 2-phenylacrylonitrile (B1297842) or phenazine (B1670421) moieties have demonstrated significant cytotoxicity against various cancer cell lines, including human chronic myelogenous leukemia and hepatocellular carcinoma. nih.govnih.govresearchgate.net The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division. nih.gov

Furthermore, pyridine-based compounds are being actively investigated as antimicrobial agents . nih.govresearchcommons.orgmdpi.com The quaternization of the pyridine nitrogen, a modification easily achievable from 2-(2-chloroethyl)pyridine derivatives, has been shown to be a promising strategy for developing new antibiotics. nih.gov These quaternized compounds can exhibit broad-spectrum activity, including efficacy against multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), often by disrupting the bacterial cell membrane. nih.gov

The versatility of the pyridine scaffold means that derivatives could also be explored for other therapeutic areas, including as antiviral, anti-inflammatory, or neurotropic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Chloroethyl)pyridine hydrochloride, and what reaction conditions are critical for success?

- Methodology :

- Route 1 : Nucleophilic substitution of 2-(hydroxyethyl)pyridine with thionyl chloride (SOCl₂) under anhydrous conditions. Use polar aprotic solvents (e.g., DCM) at 0–5°C to minimize side reactions .

- Route 2 : Direct chlorination of pyridine derivatives using PCl₅ or HCl gas in inert atmospheres to avoid moisture interference .

- Critical Conditions : Moisture-sensitive reactions require strict inert gas (N₂/Ar) purging. Monitor pH to prevent HCl gas release .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE Requirements :

- Gloves : Use fluoropolymer (0.7 mm thickness, >480 min penetration resistance) or chloroprene (0.6 mm, >30 min) gloves. Avoid latex due to permeability .

- Eye Protection : Full-face shields with EN 166-certified goggles .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile HCl .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>98% as per industrial standards) and detect chlorinated byproducts .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; chloroethyl CH₂ at δ 3.8–4.2 ppm) .

- Elemental Analysis : Verify Cl content (theoretical ~30.5% for C₇H₉Cl₂N) .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination vs. substitution) be minimized during nucleophilic substitutions involving the chloroethyl group?

- Optimization Strategies :

- Solvent Choice : Use DMF or DMSO to stabilize transition states and reduce elimination pathways .

- Temperature Control : Maintain reactions below 50°C to favor SN2 mechanisms .

- Catalysts : Add KI to enhance chloride ion availability via the "Finkelstein effect" .

- Troubleshooting : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Unexpected peaks in GC-MS may indicate dehydrohalogenation products .

Q. What are the key considerations for designing biological assays to study this compound's cytotoxicity or receptor interactions?

- Experimental Design :

- Cell Lines : Use HEK293 or HepG2 cells for preliminary toxicity screens. Include negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin) .

- Dose Range : Test 0.1–100 µM concentrations, accounting for HCl byproduct effects on media pH .

- Data Validation : Replicate assays ≥3 times and use ANOVA for statistical significance (p < 0.05) .

Q. How should researchers address contradictions in reported reaction yields (e.g., 60% vs. 85%) for similar synthetic protocols?

- Root Cause Analysis :

- Reagent Purity : Ensure starting materials are >98% pure (e.g., 2-vinylpyridine vs. degraded stocks) .

- Moisture Control : Trace H₂O in solvents can hydrolyze intermediates; use molecular sieves or redistilled solvents .

- Scaling Effects : Pilot small-scale (1–5 mmol) reactions before scaling to >50 mmol to identify exothermic risks .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Stabilization Methods :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize HCl liberation .

- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO for long-term storage .

- Degradation Markers : Monitor via UV-Vis (λ = 270 nm) for pyridine ring decomposition .

Q. How can computational modeling predict the compound's reactivity in novel reaction environments (e.g., ionic liquids)?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.